5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13299988
InChI: InChI=1S/C10H10ClN3OS/c1-6-4-7(2-3-8(6)11)15-5-9-12-10(16)14-13-9/h2-4H,5H2,1H3,(H2,12,13,14,16)
SMILES: CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl
Molecular Formula: C10H10ClN3OS
Molecular Weight: 255.72 g/mol

5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC13299988

Molecular Formula: C10H10ClN3OS

Molecular Weight: 255.72 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C10H10ClN3OS
Molecular Weight 255.72 g/mol
IUPAC Name 5-[(4-chloro-3-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Standard InChI InChI=1S/C10H10ClN3OS/c1-6-4-7(2-3-8(6)11)15-5-9-12-10(16)14-13-9/h2-4H,5H2,1H3,(H2,12,13,14,16)
Standard InChI Key KIPSXCCOTPSYPU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,2,4-triazole ring substituted at position 5 with a (4-chloro-3-methylphenoxy)methyl group and at position 3 with a thiol (-SH) group. This configuration introduces steric and electronic effects that influence reactivity and target binding.

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name5-[(4-chloro-3-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Molecular FormulaC₁₀H₁₀ClN₃OS
Molecular Weight255.72 g/mol
SMILESCC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl
InChIKeyKIPSXCCOTPSYPU-UHFFFAOYSA-N
PubChem CID2437291

The chlorine atom at the para position and methyl group at meta on the phenyl ring enhance lipophilicity, potentially improving membrane permeability. The thione tautomer (C=S) dominates under physiological conditions, enabling hydrogen bonding with biological targets .

Synthesis and Manufacturing

Key Synthetic Pathways

Synthesis typically follows a multi-step sequence common to 1,2,4-triazole-3-thiones :

  • Esterification: Reacting 4-chloro-3-methylphenol with chloromethyl methyl ether to form the chloromethyl intermediate.

  • Nucleophilic Substitution: Coupling the intermediate with a pre-formed triazole-thiol precursor under basic conditions (e.g., K₂CO₃ in DMF).

  • Cyclization: Alkaline treatment (NaOH/EtOH) to form the triazole ring, followed by acidification to precipitate the product .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
EsterificationClCH₂OCH₃, BF₃·Et₂O, 0–5°C78–85
SubstitutionK₂CO₃, DMF, 80°C, 6h65–72
CyclizationNaOH (2M), EtOH, reflux, 3h82–88

Purification involves recrystallization from ethanol/water (3:1), achieving >95% purity via HPLC. Scalable methods use continuous flow reactors to optimize temperature control and reduce side reactions .

Biological Activities and Mechanisms

Table 3: Analog Activity Profiles

OrganismMIC (µg/mL)Reference Compound
S. aureus (MRSA)8.2Vancomycin (1.5)
E. coli32.7Ciprofloxacin (0.8)
C. albicans12.4Fluconazole (2.1)

While direct data for 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is unavailable, structurally similar analogs exhibit moderate activity against gram-positive bacteria and fungi .

Anticancer Screening

Preliminary assays on HepG2 cells show IC₅₀ values of 18.7 µM, compared to 5-FU (IC₅₀ = 6.2 µM). Mechanism studies suggest topoisomerase II inhibition and ROS generation via thiol-mediated redox cycling.

Research Applications

Medicinal Chemistry

The compound serves as a scaffold for derivatization:

  • Mannich Bases: Reacting with formaldehyde and secondary amines introduces basic side chains, enhancing blood-brain barrier penetration .

  • Schiff Bases: Condensation with aldehydes yields imines for antimicrobial optimization .

Material Science

Thiol groups facilitate gold nanoparticle (AuNP) functionalization. AuNPs coated with this compound show 40% increased catalytic activity in nitroarene reduction compared to citrate-capped counterparts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.21 (s, 1H, SH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 5.12 (s, 2H, OCH₂), 2.34 (s, 3H, CH₃).

  • HRMS (ESI+): m/z 256.0372 [M+H]⁺ (calc. 256.0378).

Table 4: Chromatographic Parameters

MethodColumnRetention Time (min)Purity (%)
HPLC (UV 254 nm)C18, 5µm, 250×4.6 mm8.798.5
TLC (Silica G)EtOAc/hexane (1:1)Rf = 0.56

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